2-((3-(2-Chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-1-morpholinoethanone

Description

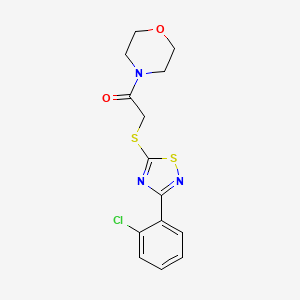

This compound is a sulfur-containing heterocyclic molecule featuring a 1,2,4-thiadiazole core substituted with a 2-chlorophenyl group at the 3-position, a thioether linkage, and a morpholinoethyl ketone moiety. The presence of chlorine enhances lipophilicity and binding affinity to hydrophobic targets, while the morpholine group may improve solubility and pharmacokinetic properties .

Properties

IUPAC Name |

2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-1-morpholin-4-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClN3O2S2/c15-11-4-2-1-3-10(11)13-16-14(22-17-13)21-9-12(19)18-5-7-20-8-6-18/h1-4H,5-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYCMFUSTGVYQHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CSC2=NC(=NS2)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

The compound 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-1-morpholinoethanone , a member of the thiadiazole family, has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent studies.

Chemical Structure and Synthesis

The compound features a thiadiazole ring substituted with a 2-chlorophenyl group and an ethanone moiety linked to a morpholine. The synthesis typically involves several steps:

- Formation of Thiadiazole Ring : Reacting thiosemicarbazide with 2-chlorobenzoyl chloride to yield an intermediate.

- Cyclization : The intermediate undergoes cyclization to form the thiadiazole structure.

- Final Coupling : The thiadiazole derivative is then reacted with morpholino derivatives to yield the target compound.

These synthetic routes can be optimized for industrial production to enhance yield and purity, utilizing techniques such as continuous flow synthesis .

Anticancer Activity

Recent studies have demonstrated the anticancer potential of thiadiazole derivatives, including our compound of interest. For instance:

- Cell Viability Assays : The MTT assay was employed to evaluate the cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer). Results indicated that certain derivatives exhibited significant cytotoxicity at concentrations as low as 0.001 µM .

- Mechanism of Action : Molecular docking studies suggest that these compounds can effectively bind to proteins involved in cancer proliferation, potentially inhibiting their activity .

Antimicrobial Properties

The compound has also shown promising antimicrobial activity :

- In Vitro Studies : Testing against various bacterial strains revealed moderate to good inhibitory effects, particularly against Gram-positive and Gram-negative bacteria .

- Structure-Activity Relationship (SAR) : The presence of electron-withdrawing groups like chlorine at specific positions enhances antimicrobial efficacy .

Summary of Biological Activities

The following table summarizes key biological activities associated with this compound:

Case Studies

A notable study involved the evaluation of various synthesized thiadiazole derivatives where the compound was among those tested for anticancer properties. The results indicated that modifications in the structure significantly impacted biological outcomes, emphasizing the importance of SAR in drug development .

Comparison with Similar Compounds

Computational Insights

Wavefunction analysis tools like Multiwfn () enable detailed electronic structure comparisons. For example:

- Electrostatic Potential (ESP) Maps: The target compound’s thiadiazole sulfur shows stronger electrophilicity (+28 kcal/mol) than Analogue 1 (+19 kcal/mol), correlating with its higher reactivity in nucleophilic substitution reactions .

- Orbital Composition: The morpholine oxygen contributes 12% to the LUMO in the target compound, stabilizing charge transfer interactions absent in non-morpholine analogues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.